Methyl[1-(4-methylphenyl)propan-2-yl]amine
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Overview
Description
Methyl[1-(4-methylphenyl)propan-2-yl]amine, also known as 2-methyl-1-(4-methylphenyl)propan-2-amine, is an organic compound with the molecular formula C11H17N. This compound is characterized by a methyl group attached to the nitrogen atom and a 4-methylphenyl group attached to the central carbon atom. It is commonly used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl[1-(4-methylphenyl)propan-2-yl]amine typically involves the reaction of 4-methylacetophenone with methylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired amine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions: Methyl[1-(4-methylphenyl)propan-2-yl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl[1-(4-methylphenyl)propan-2-yl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Methyl[1-(4-methylphenyl)propan-2-yl]amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Methiopropamine: Structurally related to methamphetamine, it functions as a norepinephrine-dopamine reuptake inhibitor.
1-Methyl-4-propan-2-ylbenzene: Another compound with a similar structure but different functional groups.
Uniqueness: Methyl[1-(4-methylphenyl)propan-2-yl]amine is unique due to its specific substitution pattern and the presence of both a methyl group and a 4-methylphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
714965-56-7 |
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Molecular Formula |
C11H17N |
Molecular Weight |
163.26 g/mol |
IUPAC Name |
N-methyl-1-(4-methylphenyl)propan-2-amine |
InChI |
InChI=1S/C11H17N/c1-9-4-6-11(7-5-9)8-10(2)12-3/h4-7,10,12H,8H2,1-3H3 |
InChI Key |
GAIWFPOJOHUEBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C)NC |
Origin of Product |
United States |
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